3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
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Overview
Description
3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group, which is known for its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid include:
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)propionic acid
- 3-(2-Fluorophenyl)propanoic acid These compounds share structural similarities but may differ in their specific biological activities and applications. The presence of the oxazole ring in this compound distinguishes it from other fluorophenyl derivatives, potentially offering unique properties and applications .
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-10-4-2-1-3-9(10)12-8(7-17-14-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGAZBLNSOKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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